N-(4-chlorophenyl)-N'-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide
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Overview
Description
N-(4-chlorophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide is a complex organic compound that features both aromatic and alicyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide typically involves the reaction of 4-chloroaniline with cyclohex-2-en-1-one in the presence of hydrazine and carbon disulfide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include continuous flow reactors, higher efficiency catalysts, and more controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(cyclohexyl)hydrazine-1,2-dicarbothioamide
- N-(4-bromophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide
Uniqueness
N-(4-chlorophenyl)-N’-(cyclohex-2-en-1-yl)hydrazine-1,2-dicarbothioamide is unique due to the presence of both a chlorinated aromatic ring and a cyclohexene moiety, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C14H17ClN4S2 |
---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(cyclohex-2-en-1-ylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C14H17ClN4S2/c15-10-6-8-12(9-7-10)17-14(21)19-18-13(20)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
VJNNISJWNAOPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC(=S)NNC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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